Dichlorodehydroabietic acid

Übersicht

Beschreibung

Dichlorodehydroabietic acid is a chlorinated derivative of dehydroabietic acid, a naturally occurring resin acid found in coniferous trees

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dichlorodehydroabietic acid is typically synthesized from dehydroabietic acid through a chlorination process. The reaction involves the introduction of chlorine atoms at specific positions on the dehydroabietic acid molecule. This is usually achieved by treating dehydroabietic acid with chlorine gas or a chlorinating agent such as thionyl chloride under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure selective chlorination.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to remove any impurities.

Analyse Chemischer Reaktionen

Environmental Degradation and Microbial Metabolism

Dichlorodehydroabietic acid is a persistent organic pollutant in pulp and paper mill effluents. Bacterial degradation studies reveal that specific strains metabolize chlorinated resin acids via dehalogenation. For example, Rhodococcus rhodochrous NCIMB 13064 produces haloalkane dehalogenases (e.g., DhaA31), which cleave carbon-halogen bonds in halogenated aliphatic compounds like 1,2,3-trichloropropane . Structural analyses of DhaA31 complexed with substrates suggest a catalytic mechanism involving conformational changes in Asp106, enabling nucleophilic displacement of chloride ions . While direct data on this compound degradation is limited, its structural similarity to TCP implies potential enzymatic dechlorination pathways .

Sediment analyses from Matata Lagoon and Tauranga Harbour (New Zealand) detected chlorinated derivatives, including 12-chloro-, 14-chloro-, and 12,14-dichlorodehydroabietic acid, indicating environmental transformation processes . Multivariate statistical analyses correlated these compounds with parent resin acids, suggesting biotic or abiotic chlorination/dechlorination cycles .

Structural and Enzymatic Dehalogenation

The crystal structure of DhaA31 bound to TCP reveals three chloride ions within the active site, outlining a halide release pathway through the enzyme’s main tunnel . Key substitutions in DhaA31 (e.g., reduced active-site volume) enhance catalytic efficiency toward bulkier substrates, potentially including this compound .

| Enzyme Feature | Role in Dehalogenation |

|---|---|

| Asp106 conformation | Shifts between inactive/active states during catalysis |

| Halide release pathway | Facilitates chloride ion expulsion |

| Active-site substitutions | Optimize substrate binding and turnover |

Quantum chemistry calculations (B2PLYPD3/6-311++G**) and isotopic labeling studies have been used to map fragmentation pathways of hydroxylated derivatives, aiding in the identification of transformation products .

Biological Interactions and Reactivity

12,14-Dichlorodehydroabietic acid inhibits GABA-gated chloride channels in mammalian neurons, binding irreversibly to the [³H]-EBOB site on chloride channels . This interaction reduces chloride ion influx (IC₅₀ values in micromolar range) and alters receptor kinetics by increasing dissociation rates of channel blockers .

| Biological Target | Effect of 12,14-Dichlorodehydroabietic Acid |

|---|---|

| GABAₐ receptors | Noncompetitive inhibition, reduced Bₘₐₓ |

| Src/Syk kinases (NF-κB pathway) | Suppressed activity, anti-inflammatory effects |

The compound’s anti-inflammatory properties are linked to its suppression of NF-κB and AP-1 signaling pathways, targeting kinases like Src, Syk, and TAK1 .

Environmental Persistence and Detection

Gas chromatography-mass spectrometry (GC-MS) and GC-FID are standard methods for detecting this compound in environmental samples. Sediment studies quantify its presence alongside fatty acids and hydrocarbons, with concentrations correlating to industrial discharge histories .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antimicrobial Properties

DCl-DHAA exhibits significant antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics. For instance, a study demonstrated that DCl-DHAA had potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating its effectiveness as an antimicrobial agent .

Anti-inflammatory Effects

Research indicates that DCl-DHAA can modulate inflammatory responses. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models. This property could be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Cardiac Applications

DCl-DHAA derivatives have been explored for their potential in treating cardiac arrhythmias. They act as ion channel openers, which could help regulate heart rhythm and prevent hyperexcitability disorders like epilepsy . This application is particularly promising for developing new therapeutic strategies for cardiac diseases.

Agricultural Applications

Pesticidal Activity

DCl-DHAA has demonstrated insecticidal properties against various agricultural pests. Its effectiveness as an insect growth regulator suggests that it could be used to manage pest populations without the harmful effects associated with conventional pesticides . For example, studies have shown that it disrupts the endocrine systems of insects, leading to reduced growth and development .

Herbicidal Properties

In addition to its insecticidal effects, DCl-DHAA has been evaluated for its herbicidal potential. Research indicates that it can inhibit the growth of certain weed species, making it a candidate for use in sustainable agriculture practices .

Environmental Applications

Biodegradation of Chlorinated Compounds

DCl-DHAA is relevant in environmental science due to its formation during the chlorine bleaching of wood pulp. Its toxicity to aquatic life necessitates effective biodegradation methods. Studies have identified specific bacterial strains capable of degrading DCl-DHAA, highlighting its significance in bioremediation efforts for contaminated water sources .

Ecotoxicological Studies

Research on the ecotoxicological effects of DCl-DHAA has revealed its potential impact on aquatic ecosystems. It has been shown to be toxic to fish, prompting investigations into its environmental fate and the development of treatment systems to mitigate its effects in pulp and paper mill effluents .

Case Studies

Wirkmechanismus

Dichlorodehydroabietic acid exerts its effects primarily by modulating ion channels, particularly large conductance calcium-activated potassium channels (BK channels). It enhances the activity of these channels by increasing their sensitivity to calcium ions and membrane potential. This modulation leads to various physiological effects, including increased neurotransmitter release and altered cellular excitability.

Vergleich Mit ähnlichen Verbindungen

Dehydroabietic acid: The parent compound from which dichlorodehydroabietic acid is derived.

Abietic acid: Another resin acid with similar structural features but lacking the chlorine atoms.

Podocarpic acid: A related compound with similar biological activities.

Uniqueness: this compound is unique due to its chlorinated structure, which imparts distinct chemical and biological properties. The presence of chlorine atoms enhances its reactivity and potential as a pharmacological agent compared to its non-chlorinated counterparts.

Biologische Aktivität

Dichlorodehydroabietic acid (DDA) is a derivative of dehydroabietic acid, a tricyclic diterpenoid resin acid primarily derived from pine resin. This compound has garnered significant attention due to its diverse biological activities, which include anticancer, antibacterial, anti-inflammatory, and insecticidal properties. This article synthesizes recent research findings on the biological activity of DDA, highlighting its mechanisms of action and potential applications.

Overview of Biological Activities

DDA exhibits a range of biological activities that are critical for its potential therapeutic applications. The following table summarizes the key biological activities associated with DDA:

Antitumor Activity

DDA has been shown to induce apoptosis in various cancer cell lines. For instance, studies indicate that DDA activates caspase-3 and PARP pathways, leading to programmed cell death in human lung cancer cells. Additionally, structural modifications at C-18 have been linked to enhanced anticancer activity, with specific derivatives exhibiting IC50 values as low as 7.76 µM against HeLa cells .

Antibacterial Effects

The antibacterial properties of DDA are particularly noteworthy. It has demonstrated significant activity against resistant strains such as MRSA (methicillin-resistant Staphylococcus aureus). Research indicates that DDA not only inhibits bacterial growth but also disrupts biofilm formation, suggesting its potential as a treatment for chronic infections .

Anti-inflammatory Properties

DDA's anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and nitric oxide production in macrophages. It acts as an activator of PPARα and PPARγ, which play crucial roles in regulating inflammation and metabolic processes .

Antiprotozoal Activity

DDA exhibits potent antiprotozoal activity by inducing oxidative stress in parasites such as Leishmania and Trypanosoma. The compound has been shown to downregulate Nrf2, a transcription factor involved in the cellular response to oxidative stress, thereby enhancing its antiparasitic effects .

Case Studies

- Antitumor Efficacy Study : A study conducted by Lee et al. demonstrated that DDA induced apoptosis in lung cancer cells through mitochondrial pathways, highlighting its potential as an anticancer agent .

- Antibacterial Activity Assessment : Research by Pertino et al. reported the effectiveness of DDA against biofilm-forming bacteria, particularly MRSA, showcasing its dual action of preventing colonization and disrupting existing biofilms .

- Anti-inflammatory Mechanism Exploration : A study by Kim et al. revealed that DDA significantly reduced inflammatory markers in macrophages, suggesting its therapeutic potential in treating inflammatory diseases .

Eigenschaften

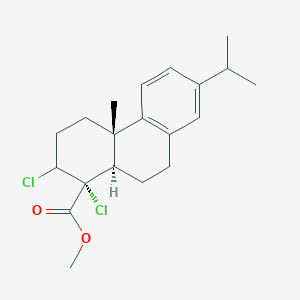

IUPAC Name |

methyl (1R,4aS,10aR)-1,2-dichloro-4a-methyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26Cl2O2/c1-12(2)13-5-7-15-14(11-13)6-8-16-19(15,3)10-9-17(21)20(16,22)18(23)24-4/h5,7,11-12,16-17H,6,8-10H2,1-4H3/t16-,17?,19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZRDVVUUKRKZMM-FQVATPOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)C3(CCC(C(C3CC2)(C(=O)OC)Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC2=C(C=C1)[C@]3(CCC([C@@]([C@@H]3CC2)(C(=O)OC)Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50858811 | |

| Record name | Dichlorodehydroabietic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57055-39-7 | |

| Record name | Dichlorodehydroabietic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057055397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichlorodehydroabietic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.